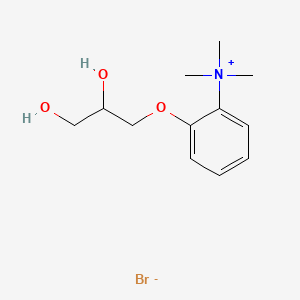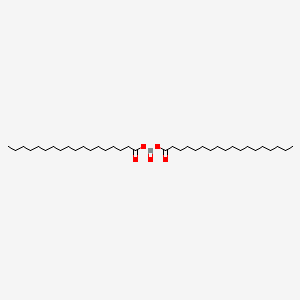
Dibasic aluminum salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibasic aluminum salicylate is a chemical compound with the molecular formula C7H5O3.Al.2H2O. It is known for its use in various industrial and medical applications due to its unique properties. The compound is formed by the reaction of aluminum with salicylic acid, resulting in a complex that has both aluminum and salicylate ions.
準備方法
Synthetic Routes and Reaction Conditions
Dibasic aluminum salicylate can be synthesized through the reaction of aluminum hydroxide with salicylic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + 2 \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_7\text{H}_5\text{O}_3)_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminum hydroxide and salicylic acid are mixed under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through filtration and drying processes.
化学反応の分析
Types of Reactions
Dibasic aluminum salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The salicylate ions in the compound can be substituted with other anions or ligands, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminum oxide and other oxidized salicylate derivatives, while substitution reactions can yield new aluminum complexes with different ligands.
科学的研究の応用
Dibasic aluminum salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of dibasic aluminum salicylate involves its interaction with biological molecules and cellular pathways. The salicylate ions in the compound are known to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, resulting in anti-inflammatory and analgesic effects. Additionally, the aluminum ions in the compound may interact with cellular proteins and membranes, further contributing to its biological activities.
類似化合物との比較
Dibasic aluminum salicylate can be compared with other similar compounds, such as:
Monobasic aluminum salicylate: This compound has a different stoichiometry and may exhibit different chemical and biological properties.
Copper salicylate: Copper salicylate is another metal-salicylate complex with distinct properties and applications, particularly in anti-inflammatory and antimicrobial treatments.
Zinc salicylate: Zinc salicylate is used in various medical and industrial applications, similar to this compound, but with unique properties due to the presence of zinc ions.
特性
CAS番号 |
41312-26-9 |
|---|---|
分子式 |
C7H7AlO5 |
分子量 |
198.11 g/mol |
IUPAC名 |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
InChIキー |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)


![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)







![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
